Cas no 91-02-1 (2-benzoylpyridine)

2-benzoylpyridine structure
2-benzoylpyridine structure
Product Name:2-benzoylpyridine
CAS No:91-02-1
MF:C12H9NO
MW:183.205962896347
MDL:MFCD00006300
CID:34584
PubChem ID:7038
Update Time:2025-10-29

2-benzoylpyridine Chemical and Physical Properties

Names and Identifiers

    • Phenyl(pyridin-2-yl)methanone
    • 2-Benzoylpyridine
    • Phenyl 2-Pyridyl Ketone
    • 2-benzoyl-pyridin
    • 2-benzoyl-pyridine
    • 2-pyridylphenylketone
    • BENZOYLPYRIDINE
    • ketone,phenyl2-pyridyl
    • phenyl pyridyl ketone
    • Pyridine,2-benzoyl
    • pyridyl phenyl ketone
    • Phenyl-2-pyridyl ketone
    • phenyl(2-pyridyl)methanone
    • SY048296
    • phenyl-2-pyridylketon
    • InChI=1/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9
    • SR-01000597210-1
    • MFCD00006300
    • IZ1TTI0X5O
    • HMS1648H07
    • WLN: T6NJ BVR
    • Pyridine, 2-benzoyl-
    • KETONE, PHENYL 2-PYRIDYL
    • CS-T-05303
    • LS-87347
    • STK397395
    • BRN 0120283
    • CHEMBL1328115
    • Methanone, phenyl-2-pyridinyl-
    • SMR000312172
    • 2-Pyridyl phenyl ketone
    • UNII-IZ1TTI0X5O
    • HMS2600E12
    • DTXSID7059016
    • F0850-6779
    • Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine)
    • NSC 20887
    • 5-21-08-00566 (Beilstein Handbook Reference)
    • AMY32519
    • A843701
    • E77028
    • Q63393150
    • AKOS000118815
    • NSC-20887
    • PHENYL-2-PYRIDINYLMETHANONE
    • NSC20887
    • AC-11818
    • SR-01000597210
    • W-100318
    • 2-Benzoylpyridine;phenyl 2-pyridyl ketone
    • EU-0066598
    • B0304
    • 91-02-1
    • Phenyl(2-pyridinyl)methanone #
    • NCGC00245935-01
    • EN300-19493
    • AI3-52531
    • MLS000682815
    • 2-Benzoylpyridine, >=99%
    • 2-benzoyl pyridine
    • 2-Benzoylpyridine; Doxylamine Hydrogen Succinate Imp. D (EP); Doxylamine Imp. D (EP); Phenyl(pyridin-2-yl)methanone; Doxylamine Hydrogen Succinate Impurity D; Doxylamine Impurity D
    • CS-W022932
    • Z104474012
    • SCHEMBL398165
    • Phenyl-pyridin-2-yl-methanone
    • 8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLICACIDETHYLESTER
    • phenyl-2-pyridylketone
    • 2-BENZOYLPYRIDINE [USP IMPURITY]
    • FT-0611296
    • AC-907/25014299
    • PS-3379
    • Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-
    • Doxylamine Hydrogen Succinate Impurity D
    • Phenyl(2-pyridinyl)methanone
    • EINECS 202-034-3
    • Ketone, phenyl 2-pyridyl (6CI, 7CI, 8CI)
    • Phenyl-2-pyridinylmethanone (ACI)
    • 1-(Pyridin-2′-yl)-phenylmethanone
    • 2′-Benzoylpyridine
    • phenyl-2-pyridinyl-methanon
    • AKOS B022444
    • AKOS 94378
    • Doxylamine Hydrogen Succinate Imp. D (EP): Phenyl(pyridin-2-yl)methanone(2-Benzoylpyridine)
    • 2-Benzoylpyridine,99%
    • 2-benzoylpyridine
    • MDL: MFCD00006300
    • Inchi: 1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H
    • InChI Key: GCSHUYKULREZSJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C=CC=CN=1
    • BRN: 120283

Computed Properties

  • Exact Mass: 183.06800
  • Monoisotopic Mass: 183.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30

Experimental Properties

  • Color/Form: Powder
  • Density: 1,556 g/cm3
  • Melting Point: 42.0 to 46.0 deg-C
  • Boiling Point: 317 °C(lit.)
  • Flash Point: Fahrenheit: 302 ° f
    Celsius: 150 ° c
  • Refractive Index: 1.5880 (estimate)
  • Solubility: Soluble in chloroform (a little) \ methanol (a little)
  • Water Partition Coefficient: Insoluble
  • PSA: 29.96000
  • LogP: 2.31260
  • Solubility: Soluble in chloroform, insoluble in water.
  • pka: 2.90±0.10(Predicted)

2-benzoylpyridine Security Information

2-benzoylpyridine Customs Data

  • HS CODE:29333999
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-benzoylpyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ;  21 h, 50 bar, 100 °C
Reference
Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids
Maerten, Eddy; Sauthier, Mathieu; Mortreux, Andre; Castanet, Yves, Tetrahedron, 2007, 63(3), 682-689

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Chloroform ;  10 min, 0 °C; 1 h, 80 °C
1.2 Reagents: Sodium hydroxide ,  Water Solvents: Water
Reference
Copper-Catalyzed Aerobic Oxygenation of Benzylpyridine N-Oxides and Subsequent Post-Functionalization
Sterckx, Hans; Sambiagio, Carlo; Medran-Navarrete, Vincent; Maes, Bert U. W., Advanced Synthesis & Catalysis, 2017, 359(18), 3226-3236

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium chloride ,  Cupric chloride ,  [2,2′-Biquinoline]-4,4′-dicarboxylic acid, potassium salt (1:2) Solvents: Water ;  5 min, rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ;  48 h, 40 °C
Reference
A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide
Boudreau, Josee; Doucette, Mike; Ajjou, Abdelaziz Nait, Tetrahedron Letters, 2006, 47(11), 1695-1698

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphonium, butyltriphenyl-, (T-4)-chlorotrioxochromate(1-) Solvents: Acetonitrile ;  10 min, reflux
Reference
Efficient and highly selective oxidation of primary and secondary alcohols by butyltriphenylphosphonium chlorochromate under non-aqueous conditions
Hajipour, Abdol R.; Mallakpour, Shadpour E.; Malakoutikhah, Morteza, Indian Journal of Chemistry, 2003, (1), 195-198

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt iron oxide (CoFe2O4) (silica-coated) ,  [1,4-Benzenedicarboxylato(2-)-κO1]hydroxyiron (silica-coated cobalt ferrite-supported) Solvents: Water ;  3 h, rt
Reference
Synthesis of Magnetically Separable Nanocatalyst CoFe2O4@SiO2@MIL-53(Fe) for Highly Efficient and Selective Oxidation of Alcohols and Benzylic Compounds with Hydrogen Peroxide
Tan, Jin; Liu, Xiao Bing; Chen, Wei Feng; Hu, Yu Lin, ChemistrySelect, 2019, 4(29), 8477-8481

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Catalysts: Bismuth trichloride Solvents: Acetonitrile
Reference
Oxidation of alcohols with benzyltriphenylphosphonium peroxymonosulfate under non-aqueous conditions
Hajipour, A. R.; Mallakpour, S. E.; Adibi, H., Phosphorus, 2000, 167, 71-79

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Reference
Organic reactions under solid-state conditions
Hajipour, Abdol R.; Mallakpour, Shadpour E., Molecular Crystals and Liquid Crystals Science and Technology, 2001, 356, 371-387

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, salt with chromic acid (H2Cr2O7) (2:1)
Reference
Solid-phase oxidation of organic compounds with benzyltriphenylphosphonium dichromate
Hajipour, A. R.; Mohammadpoor-Baltork, Iraj, Phosphorus, 2000, 164, 145-151

Production Method 9

Reaction Conditions
1.1 Catalysts: Sodium hydride ,  Dicarbonylchloro(η5-2,4-cyclopentadien-1-yl)iron Solvents: Toluene ;  20 h, reflux
Reference
Effective dehydrogenation of 2-pyridylmethanol derivatives catalyzed by an iron complex
Kamitani, Masahiro; Ito, Masaki; Itazaki, Masumi; Nakazawa, Hiroshi, Chemical Communications (Cambridge, 2014, 50(59), 7941-7944

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ,  Water
Reference
A new synthesis of aryl hetaryl ketones via SRN1 reactions of halogenated heterocycles with potassiophenylacetonitrile followed by phase-transfer catalyzed decyanation
Hermann, Christine K. F.; Sachdeva, Yesh P.; Wolfe, James F., Journal of Heterocyclic Chemistry, 1987, 24(4), 1061-5

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Malic acid ,  Magnesium manganese oxide (Mg6MnO8) Solvents: Chlorobenzene ;  2 h, 80 °C
Reference
Base-Assisted Aerobic C-H Oxidation of Alkylarenes with a Murdochite-Type Oxide Mg6MnO8 Nanoparticle Catalyst
Hayashi, Eri; Tamura, Takatoshi; Aihara, Takeshi; Kamata, Keigo ; Hara, Michikazu, ACS Applied Materials & Interfaces, 2022, 14(5), 6528-6537

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: [Bis(nitrato-κO,κO′)manganese]deca-μ-ethoxyoctaethoxytri-μ-oxodi-μ4-oxo[μ3-[2,3-… Solvents: Acetonitrile ;  6 h, 70 °C
Reference
Metal-Directed Self-Assembly of {Ti8L2} Cluster-Based Coordination Polymers with Enhanced Photocatalytic Alcohol Oxidation Activity
Han, Er-Meng; Yu, Wei-Dong ; Yan, Jun ; Yi, Xiao-Yi ; Liu, Chao, Inorganic Chemistry, 2022, 61(2), 923-930

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese nickel oxide Solvents: 1,2-Dichlorobenzene ;  6 h, 1 atm, 110 °C
Reference
Aerobic Oxygenation of Alkylarenes over Ultrafine Transition-Metal-Containing Manganese-Based Oxides
Nakai, Satoru; Uematsu, Tsubasa; Ogasawara, Yoshiyuki; Suzuki, Kosuke; Yamaguchi, Kazuya ; et al, ChemCatChem, 2018, 10(5), 1096-1106

Production Method 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Bromo(1-methylethyl)magnesium ;  rt; 15 min, rt
1.3 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) ;  1 h, rt
Reference
A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides
Demkiw, Krystyna; Araki, Hirofumi; Elliott, Eric L.; Franklin, Christopher L.; Fukuzumi, Yoonjoo; et al, Journal of Organic Chemistry, 2016, 81(8), 3447-3456

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate Solvents: 1,4-Dioxane ;  2.5 h, 50 °C
Reference
Isolation and characterization of a trinuclear cobalt complex containing trigonal-prismatic cobalt in secondary alcohol aerobic oxidation
Karthikeyan, I.; Alamsetti, S. K.; Sekar, G., Organometallics, 2014, 33(7), 1665-1671

Production Method 16

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine ,  Iodine Solvents: Water ;  rt; overnight, 80 °C
Reference
A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions
Zhang, Jintang; Wang, Zhentao; Wang, Ye; Wan, Changfeng; Zheng, Xiaoqi; et al, Green Chemistry, 2009, 11(12), 1973-1978

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cesium hydroxide Solvents: Toluene ;  24 h, 110 °C
Reference
Cesium hydroxide-promoted aerobic oxidation of sec-aromatic alcohols
Zhang, Weiwei; Liu, Miaochang; Wu, Huayue; Ding, Jinchang; Cheng, Jiang, Tetrahedron Letters, 2008, 49(36), 5336-5338

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine ,  N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) ,  Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ;  2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ;  10 min, 20 - 25 °C
Reference
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

Production Method 19

Reaction Conditions
1.1 Reagents: Phosphonium, triphenyl(phenylmethyl)-, (T-4)-chlorotrioxochromate(1-) (1:1) Solvents: Acetonitrile
Reference
Benzyltriphenylphosphonium chlorochromate: a mild and novel reagent for oxidation of benzylic and allylic alcohols under non-aqueous and aprotic conditions or microwave conditions
Hajipour, A. R.; Mallakpour, S. E.; Backnejad, H., Synthetic Communications, 2000, 30(21), 3855-3864

2-benzoylpyridine Raw materials

2-benzoylpyridine Preparation Products

2-benzoylpyridine Suppliers

Amadis Chemical Company Limited
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(CAS:91-02-1)2-benzoylpyridine
Order Number:A843701
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:91-02-1)2-Benzoylpyridine
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Pricing Information Last Updated:Monday, 14 April 2025 18:25
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:91-02-1)Phenyl(pyridin-2-yl)methanone(DoxylamineImpurity)
Order Number:LE17816;LE1689107
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
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Additional information on 2-benzoylpyridine

2-Benzoylpyridine (CAS No. 91-02-1): Properties, Applications, and Market Insights

2-Benzoylpyridine (CAS No. 91-02-1) is an important organic compound widely used in pharmaceuticals, agrochemicals, and material science. This aromatic ketone, also known as phenyl 2-pyridyl ketone, features a pyridine ring bonded to a benzoyl group, making it a versatile intermediate in synthetic chemistry. Researchers and industries value 2-benzoylpyridine for its unique reactivity and role in constructing complex molecular architectures.

The chemical properties of 2-benzoylpyridine include a molecular formula of C12H9NO and a molecular weight of 183.21 g/mol. It typically appears as a pale yellow to white crystalline solid with a melting point ranging between 48-52°C. The compound's solubility profile shows good dissolution in organic solvents like ethanol, acetone, and chloroform, while being sparingly soluble in water. These characteristics make 2-benzoylpyridine 91-02-1 particularly useful in various organic synthesis applications.

In pharmaceutical research, 2-benzoylpyridine derivatives have gained significant attention due to their potential biological activities. Recent studies explore their use as building blocks for drug candidates targeting neurological disorders and inflammatory conditions. The compound's ability to serve as a ligand in metal complex formation has also sparked interest in medicinal chemistry, particularly in developing novel therapeutic agents. This aligns with current trends in AI-driven drug discovery, where researchers increasingly search for "heterocyclic compounds for CNS drugs" or "pyridine derivatives in medicine."

The material science sector utilizes 2-benzoylpyridine as a precursor for advanced materials. Its incorporation into polymers and coordination complexes contributes to the development of luminescent materials and organic electronic components. With growing interest in "organic semiconductors" and "smart materials," this compound finds relevance in cutting-edge research areas like flexible electronics and energy storage solutions.

From a commercial perspective, the market for 2-benzoylpyridine shows steady growth, driven by demand from pharmaceutical and specialty chemical industries. Suppliers frequently list this compound under search terms like "high purity 2-benzoylpyridine" or "91-02-1 for research use." Quality specifications typically emphasize purity levels (≥98%) and proper storage conditions to maintain stability. Current market analyses suggest increasing procurement inquiries from Asia-Pacific regions, particularly for application development in life sciences.

Environmental and safety considerations for 2-benzoylpyridine 91-02-1 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during handling. Disposal should comply with local regulations for organic compounds, reflecting the growing industry focus on "green chemistry practices" and "sustainable chemical management."

Analytical characterization of 2-benzoylpyridine typically involves techniques like GC-MS, HPLC, and NMR spectroscopy. These methods verify purity and identity, addressing common purchaser concerns about "quality control for research chemicals." The compound's distinct spectroscopic signatures, particularly in 1H NMR (δ 7.2-8.8 ppm for aromatic protons), serve as important identification markers for researchers.

Recent synthetic methodology developments have improved access to 2-benzoylpyridine derivatives, with novel catalytic approaches appearing in literature. These advancements respond to the chemical community's search for "efficient pyridine functionalization methods" and "transition metal-catalyzed C-H activation." Such innovations continue to expand the compound's utility in both academic and industrial settings.

Looking forward, 2-benzoylpyridine (CAS 91-02-1) maintains its position as a valuable chemical building block. Its applications in drug discovery pipelines and advanced material development ensure ongoing relevance. For researchers and procurement specialists, understanding this compound's properties and market availability remains crucial for project planning and chemical sourcing strategies in various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-02-1)2-benzoylpyridine
A843701
Purity:99%/99%
Quantity:500g/1kg
Price ($):255.0/486.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-02-1)2-Benzoylpyridine
1689107
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email